Cycloheptane

Catalog No.
S772760
CAS No.
291-64-5
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloheptane

CAS Number

291-64-5

Product Name

Cycloheptane

IUPAC Name

cycloheptane

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-2-4-6-7-5-3-1/h1-7H2

InChI Key

DMEGYFMYUHOHGS-UHFFFAOYSA-N

SMILES

C1CCCCCC1

Solubility

3.06e-04 M
In water, 30 mg/L at 25 °C
Very soluble in ethanol and ether; soluble in benzene, and chloroform

Canonical SMILES

C1CCCCCC1

Organic Chemistry and Material Science

  • Synthesis of Complex Molecules: Cycloheptane serves as a valuable building block for synthesizing more complex organic molecules. Its ring structure allows for controlled functionalization, enabling the creation of diverse materials with tailored properties for applications in pharmaceuticals, polymers, and advanced materials ScienceDirect.
  • Study of Molecular Interactions: Due to its well-defined structure and lack of reactive functional groups, cycloheptane is a useful model system for studying fundamental intermolecular interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions Journal of the American Chemical Society: .

Biochemistry and Medicinal Chemistry

  • Drug Delivery Systems: Cycloheptane derivatives are being explored for their potential use in drug delivery systems. Their cyclic structure allows for encapsulation of therapeutic agents, while their chemical properties can be modified to control release rates and target specific tissues International Journal of Pharmaceutics.
  • Membrane Mimetics: Cycloheptane rings can mimic the structure of certain biological membranes. This makes them valuable tools for studying membrane-protein interactions and developing new drugs that target these interactions Bioorganic & Medicinal Chemistry Letters.

Environmental Science and Catalysis

  • Biodegradation Studies: Cycloheptane is a relatively simple hydrocarbon that readily undergoes biodegradation. Studying its breakdown by microorganisms helps researchers understand natural attenuation processes for pollutants in the environment Applied and Environmental Microbiology.
  • Development of Novel Catalysts: Cycloheptane can be used as a substrate in reactions to develop and test new catalysts. Its well-defined reactivity allows researchers to understand the mechanisms of catalytic processes and design more efficient catalysts for various applications Journal of Catalysis.

Cycloheptane is a cycloalkane characterized by its seven carbon atoms arranged in a ring, with the molecular formula C7H14\text{C}_7\text{H}_{14}. It appears as a colorless liquid with a distinctive odor, and it is insoluble in water but soluble in organic solvents. Cycloheptane is primarily utilized as a nonpolar solvent in the chemical industry and serves as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its structure is notable for being three-dimensional and puckered, which allows it to avoid the strain associated with flat configurations that would lead to bond angles exceeding the ideal tetrahedral angle of approximately 109.5109.5^\circ .

Additional Safety Information:

  • Cycloheptane vapors are heavier than air and can accumulate in low-lying areas [].
  • Prolonged or repeated skin contact can cause irritation [].
, including:

  • Hydrogenation: Cycloheptene can be hydrogenated to form cycloheptane.
  • Deprotonation Reactions: Cycloheptane can react with hydrogen cations to form cycloheptyl cations .
  • Ring Opening: At elevated temperatures, cycloheptane can undergo ring opening to yield 1-heptene, which has implications for fuel chemistry .

The compound is relatively stable under normal conditions but can react with strong oxidizing agents, leading to combustion or other reactions that may produce hazardous byproducts .

Cycloheptane can be synthesized through several methods:

  • Clemmensen Reduction: Cycloheptanone can be reduced using zinc amalgam and hydrochloric acid to yield cycloheptane .
  • Catalytic Hydrogenation: The hydrogenation of cycloheptene in the presence of catalysts such as palladium or platinum can also produce cycloheptane.
  • C-C Bond Formation: Recent advancements include the use of cuprate catalysts that facilitate coupling reactions involving unactivated C(sp³)-H bonds with electron-deficient olefins .

Cycloheptane finds various applications across different industries:

  • Solvent: It serves as a nonpolar solvent in organic synthesis and chemical processes.
  • Intermediate: Used in the production of pharmaceuticals and other organic compounds.
  • Fuel Research: Its combustion properties are studied for applications in fuel formulations and engine performance assessments .

Research into the interactions of cycloheptane primarily focuses on its reactivity under different conditions. Studies have shown that it can participate in free radical reactions, particularly when exposed to heat or light, which can lead to the formation of various products including alkenes and other hydrocarbons. Furthermore, its behavior in combustion processes has been explored to understand its role as a potential fuel surrogate .

Cycloheptane shares similarities with other cycloalkanes, particularly those with seven carbon atoms or fewer. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
CyclopentaneC₅H₁₀Smaller ring structure; lower boiling point
CyclohexaneC₆H₁₂More stable chair conformation; widely used solvent
1-HepteneC₇H₁₄Unsaturated; reactive double bond
CyclooctaneC₈H₁₄Larger ring; exhibits different conformational forms

Uniqueness of Cycloheptane

Cycloheptane is unique due to its specific ring size, which leads to distinct physical properties such as higher boiling points compared to smaller cycloalkanes like cyclopentane and cyclohexane. Its puckered conformation allows for unique chemical reactivity patterns not seen in linear or smaller cyclic hydrocarbons.

Physical Description

Cycloheptane appears as a colorless oily liquid. Insoluble in water and less dense than water. Flash point 60°F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals.

Color/Form

Colorless liquid

XLogP3

4

Boiling Point

245.3 °F at 760 mm Hg (USCG, 1999)
118.4 °C
118.48 °C at 760 mm Hg

Flash Point

43 °F (USCG, 1999)
6 °C (43 °F) (Closed cup)
<70 °F (<21 °C) (Closed cup)

Vapor Density

3.3 (Air = 1)

Density

0.811 (USCG, 1999)
0.8098 g/cu cm at 20 °C

LogP

4.0 (LogP)
log Kow = 4.0

Melting Point

10.4 °F (USCG, 1999)
-8.0 °C

UNII

VTZ53P34JA

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (82.98%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (81.91%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H412 (13.83%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Cycloheptane is a colorless liquid. It is slightly soluble in water. It is a part of cigarette smoke. USE: Cycloheptane is used to make other chemicals. EXPOSURE: People who work in industries where products containing cycloheptane are used will have the highest exposure. The general population may be exposed to cycloheptane from tobacco smoke. If cycloheptane is released to the environment, it can become a vapor in the air at ordinary temperatures. It breaks down in air. Cyclopheptane is expected to evaporate rapidly from soil and water surfaces. It moves slowly through soil. Cycloheptane that remains in soil or water may be slowly broken down by microorganisms. It is expected to build up in aquatic organisms. RISK: Like other chemicals with similar chemical structures, cycloheptane may cause irritation to the nose, throat, skin or eyes. Breathing in high concentrations may cause symptoms such as nausea, dizziness, and loss of consciousness. Rats breathing in high concentrations of cycloheptane lost consciousness and had convulsions. The potential for cycloheptane to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

44 mm Hg (USCG, 1999)
21.60 mmHg
21.6 mm Hg at 25 °C

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

291-64-5

Wikipedia

Cycloheptane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Storage Conditions

Conditions for safe storage, including any incompatibilities: Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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